Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments
The ¹H NMR spectrum of the compound is characterized by distinct signals:
- Aromatic protons : A singlet at δ 6.8–7.2 ppm for the 3,4-dimethoxyphenyl group.
- Methoxy groups : Two singlets at δ 3.8–3.9 ppm for the -OCH₃ substituents.
- Ethyl ester : A quartet at δ 4.2–4.4 ppm (CH₂CH₃) and a triplet at δ 1.3–1.4 ppm (CH₂CH₃).
- Thiazole methyl : A singlet at δ 2.5–2.6 ppm for the C4-methyl group.
The ¹³C NMR spectrum reveals:
- Carbonyl carbon : A peak at δ 165–170 ppm for the ester C=O.
- Thiazole carbons : Resonances at δ 150–160 ppm (C2 and C5) and δ 110–120 ppm (C4).
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.8–7.2 | Singlet |
| OCH₃ | 3.8–3.9 | Singlet |
| CH₂CH₃ (ester) | 4.2–4.4 / 1.3–1.4 | Quartet/Triplet |
| C4-CH₃ | 2.5–2.6 | Singlet |
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands include:
Mass Spectrometric Fragmentation Patterns
The molecular ion peak appears at m/z 307 , corresponding to [M]⁺. Major fragments include:
- m/z 262 : Loss of the ethoxy group (-OC₂H₅).
- m/z 234 : Subsequent loss of CO.
- m/z 165 : Cleavage of the thiazole-phenyl bond.
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 307 | [M]⁺ |
| 262 | [M - C₂H₅O]⁺ |
| 234 | [M - C₂H₅O - CO]⁺ |
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations at the B3LYP/6-31G(d) level predict bond lengths and angles consistent with aromatic thiazole systems:
- Thiazole ring : C-S bond length = 1.72 Å, C-N = 1.30 Å.
- Methoxy groups : C-O bonds = 1.43 Å, with dihedral angles of 60° relative to the phenyl ring.
| Bond Type | Calculated Length (Å) |
|---|---|
| C-S (thiazole) | 1.72 |
| C-N (thiazole) | 1.30 |
| C-O (methoxy) | 1.43 |
Frontier Molecular Orbital (FMO) Analysis
FMO analysis reveals:
- HOMO : Localized on the thiazole ring and methoxyphenyl group.
- LUMO : Primarily located on the ester carbonyl and thiazole nitrogen.
- Energy gap (ΔE) : 4.2 eV, indicating moderate reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.3 |
| LUMO | -2.1 |
| ΔE (LUMO-HOMO) | 4.2 |
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-5-20-15(17)13-9(2)16-14(21-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDTZYBFGUQOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377061 | |
| Record name | ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400080-46-8 | |
| Record name | ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The Hantzsch method remains the most widely employed route for thiazole formation. For this compound, the synthesis proceeds as follows:
Step 1: Formation of α-Haloketone Intermediate
3,4-Dimethoxyacetophenone undergoes bromination at the α-position using bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one. Optimal bromine stoichiometry (1.1 equiv.) prevents over-bromination.
Step 2: Thioamide Preparation
Ethyl thiooxamate is synthesized by reacting ethyl oxamate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 6 hr).
Step 3: Cyclocondensation
The α-haloketone (1.0 equiv.) and thioamide (1.05 equiv.) undergo cyclization in ethanol at 78°C for 12 hr, forming the thiazole ring. Triethylamine (2.0 equiv.) neutralizes HBr byproducts, improving yield to 68–72%.
Step 4: Esterification
The carboxylic acid intermediate is treated with ethanol (5.0 equiv.) and sulfuric acid (cat.) under reflux (24 hr), achieving 85–90% conversion to the ethyl ester.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–80°C | ±8% variance |
| Solvent Polarity | Ethanol > DMF | Δ15% yield |
| α-Haloketone Purity | >98% | Critical |
Side reactions include dimerization of α-haloketones (mitigated by slow addition) and thioamide hydrolysis (controlled by anhydrous conditions).
Cyclization of Thioamide-α-Haloketone Precursors
Alternative Substrate Design
Recent protocols replace α-haloketones with α,α-dibromoketones to enhance cyclization efficiency. For example, 1-(3,4-dimethoxyphenyl)-2,2-dibromopropan-1-one reacts with ethyl thiooxamate in THF at 25°C, completing the reaction in 2 hr with 78% isolated yield.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 15 min) accelerates the cyclization step, reducing reaction time from hours to minutes while maintaining yields at 70–75%. This method minimizes thermal degradation of the dimethoxyphenyl group.
Post-Functionalization of Preformed Thiazole Cores
Suzuki-Miyaura Coupling Approach
A modular strategy constructs the thiazole-5-carboxylate core first, followed by aryl group introduction:
- Ethyl 4-methylthiazole-5-carboxylate is prepared via Hantzsch synthesis.
- Palladium-catalyzed coupling with 3,4-dimethoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) installs the aryl group at position 2.
This route achieves 65% overall yield but requires expensive catalysts and rigorous oxygen-free conditions.
Direct Ester Modification
Patent EP0051409B1 describes transesterification of methyl esters to ethyl esters using ethanol and methylamine (40% aqueous, 600 ml per 15.4 g substrate) at 60°C for 8 hr. While efficient, this method risks racemization at stereocenters.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors for:
- Bromination (residence time: 2.5 min, 5°C)
- Cyclocondensation (residence time: 8 min, 130°C under pressure)
This setup achieves 92% conversion with 99% purity, reducing waste versus batch processing.
Crystallization Protocols
Final product purification uses mixed solvents (ethyl acetate/heptane, 3:7 v/v) in a cooling gradient from 50°C to −20°C. This yields needle-like crystals with >99.5% HPLC purity.
Analytical Characterization
Critical quality control parameters include:
- HPLC : Retention time 8.9 min (C18 column, 70:30 MeOH/H₂O)
- ¹H NMR (400 MHz, CDCl₃): δ 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.65 (s, 3H, thiazole-CH₃), 3.94 (s, 6H, OCH₃), 6.92–7.86 (m, 3H, aromatic)
- IR : 1715 cm⁻¹ (ester C=O), 1610 cm⁻¹ (thiazole C=N)
Emerging Methodologies
Biocatalytic Approaches
Immobilized thioesterase enzymes (e.g., from E. coli) catalyze esterification at 37°C, pH 7.4, eliminating acidic conditions. Pilot studies show 55% yield but require enzyme recycling optimization.
Photochemical Activation
UV light (254 nm) initiates radical-based cyclization of thioamide-enones, completing thiazole formation in 30 min with 68% yield. This method avoids metal catalysts but suffers from scale-up challenges.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Key Structural Features
The compound features:
- A thiazole ring known for its aromatic properties.
- A 3,4-dimethoxyphenyl group that enhances its biological activity.
- An ethyl ester functional group that may influence its solubility and reactivity.
Chemistry
Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
Major Products Formed :
- Oxidation : Sulfoxides and sulfones.
- Reduction : Dihydrothiazole derivatives.
- Substitution : Brominated or nitrated derivatives of the aromatic ring.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest it may interact with specific biological targets, influencing various signaling pathways within cells.
Research indicates that this compound exhibits:
- Anticancer Properties : Evaluated against various cancer cell lines with promising results.
- Anticonvulsant Effects : Potential application in treating seizure disorders.
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains .
Medicine
The compound is being explored for its therapeutic effects in several areas:
- Anti-inflammatory Activity : Potential to reduce inflammation in various conditions.
- Anticancer Activity : Studies have highlighted its effectiveness against specific cancer types.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity profiles. It can be employed in the formulation of specialty chemicals and pharmaceuticals.
Anticancer Activity
Recent studies have focused on evaluating the anticancer potential of this compound against different cancer cell lines. For example:
- In vitro studies demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effective concentrations for therapeutic use.
Antimicrobial Studies
A series of derivatives based on thiazole structures have been synthesized and tested for antimicrobial activity:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group enhances lipophilicity compared to hydroxylated analogues (e.g., TEI-6720), suggesting better membrane permeability but lower aqueous solubility.
Biological Activity
Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H15N O5S
- Molecular Weight : 309.34 g/mol
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines.
Research Findings
-
In Vitro Studies : The compound displayed significant cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values were determined through MTT assays.
Compound Cell Line IC50 (µM) This compound HCT-116 < 10 HepG-2 < 15 - Mechanism of Action : Molecular docking studies indicated that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. The binding affinity was notably high, suggesting a strong interaction with targets such as EGFR and c-Met.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been well-documented. This compound was tested in various models to assess its efficacy.
Results from Animal Models
-
Protective Effects : In animal models subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, the compound exhibited significant protective effects against seizures.
Test Model Dose (mg/kg) Protection (%) MES 20 100 PTZ 30 85
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
Efficacy Against Pathogens
-
Inhibition Zones : The compound was tested against several bacterial strains with notable results in terms of minimum inhibitory concentration (MIC).
Pathogen MIC (µg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.30 Pseudomonas aeruginosa 0.35
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit cell growth in a dose-dependent manner across various cancer cell lines.
- Anticonvulsant Research : Another investigation revealed that specific structural modifications in thiazole compounds led to enhanced anticonvulsant activity compared to standard drugs.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole ring protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.08) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the thiazole ring and dimethoxyphenyl group .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
- In vitro Assays : Test antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) or antifungal assays (e.g., C. albicans).
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
How should contradictory data on biological activity across studies be addressed?
Advanced Research Question
Contradictions often arise from substituent effects or assay conditions. For example, dimethoxy groups may enhance solubility but reduce membrane permeability. Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (pH, serum content).
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates.
- Structural Analog Comparison : Compare with ethyl 2-chloro-4-phenyl derivatives to isolate substituent contributions .
What advanced techniques resolve crystallographic disorder in this compound’s structure?
Advanced Research Question
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- SHELXL Refinement : Apply restraints for disordered methoxy or ethyl groups.
- Twinned Data Analysis : Use SHELXD for phase correction in cases of crystal twinning .
How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity and bioactivity?
Advanced Research Question
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show methoxy groups increase electron density on the thiazole ring, enhancing electrophilic substitution.
- SAR Studies : Replace methoxy with nitro or cyano groups to modulate antimicrobial potency. Bioactivity correlates with Hammett σ values (e.g., σ = -0.27 for OMe vs. +0.78 for NO₂) .
What methodologies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolysis Kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Ethyl esters typically hydrolyze to carboxylic acids within 24–48 hours.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products .
How can molecular docking predict the compound’s interaction with biological targets?
Advanced Research Question
- Target Selection : Prioritize proteins with known thiazole interactions (e.g., COX-2, DHFR).
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses via MD simulations (GROMACS) to assess binding stability.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors from the dimethoxyphenyl and carboxylate groups .
What strategies improve solubility without compromising activity?
Advanced Research Question
- Prodrug Design : Convert the ethyl ester to a water-soluble PEGylated derivative.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
How can researchers address synthetic byproducts or isomeric impurities?
Advanced Research Question
- HPLC-PDA Analysis : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate isomers (e.g., 2,4- vs. 2,5-substitution).
- Mechanistic Studies : Probe reaction intermediates via in situ IR spectroscopy to identify side pathways.
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate the desired isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
